(5Z)-5-[2-(3-Chlorophenyl)hydrazinylidene]-4-phenyl-1,3-thiazol-2(5H)-imine
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Overview
Description
(5Z)-5-[2-(3-Chlorophenyl)hydrazinylidene]-4-phenyl-1,3-thiazol-2(5H)-imine is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a phenyl group, and a chlorophenyl hydrazone moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[2-(3-Chlorophenyl)hydrazinylidene]-4-phenyl-1,3-thiazol-2(5H)-imine typically involves the condensation of 3-chlorobenzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then cyclized with α-bromoacetophenone under basic conditions to yield the desired thiazole derivative. The reaction conditions often include the use of ethanol as a solvent and a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[2-(3-Chlorophenyl)hydrazinylidene]-4-phenyl-1,3-thiazol-2(5H)-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions often require a base such as triethylamine and are conducted in polar solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can exhibit different chemical and biological properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of (5Z)-5-[2-(3-Chlorophenyl)hydrazinylidene]-4-phenyl-1,3-thiazol-2(5H)-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloromethcathinone: A stimulant drug with a similar chlorophenyl group.
Cresol: An aromatic organic compound with a phenolic structure.
Vanillin acetate: An aromatic compound with a similar phenyl group.
Uniqueness
(5Z)-5-[2-(3-Chlorophenyl)hydrazinylidene]-4-phenyl-1,3-thiazol-2(5H)-imine is unique due to its combination of a thiazole ring and a hydrazone moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
26179-15-7 |
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Molecular Formula |
C15H11ClN4S |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
5-[(3-chlorophenyl)diazenyl]-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H11ClN4S/c16-11-7-4-8-12(9-11)19-20-14-13(18-15(17)21-14)10-5-2-1-3-6-10/h1-9H,(H2,17,18) |
InChI Key |
GRZDTFWCZUZSSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N)N=NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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